

Application Notes and Protocols for Immunohistochemical Staining with c-Met Probes

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

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These application notes provide detailed protocols and guidance for the detection of the c-Met receptor tyrosine kinase in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC). The c-Met protein, also known as hepatocyte growth factor receptor (HGFR), is a key player in cell proliferation, migration, and survival.^{[1][2][3]} Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a critical biomarker and therapeutic target in oncology research and drug development.^{[4][5][6]}

Introduction to c-Met and its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades.^{[1][2]} These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal physiological processes like embryonic development and tissue regeneration.^{[1][2][7]} However, aberrant activation of c-Met, through mechanisms such as gene amplification, mutation, or protein overexpression, can drive tumor growth, angiogenesis, invasion, and metastasis.^{[2][4][8]} Consequently, the detection and quantification of c-Met expression in tumor tissues are vital for patient stratification and the development of targeted therapies.^{[4][9]}

Principle of the Method

This protocol describes the immunohistochemical staining of c-Met in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the c-Met epitope. A primary antibody or probe specifically targeting the c-Met protein is then applied, followed by a detection system that typically utilizes a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen, such as 3,3'-Diaminobenzidine (DAB), to visualize the target protein.^[10] The resulting brown precipitate indicates the presence and localization of the c-Met protein within the tissue.

Materials and Reagents

Reagent/Material	Supplier/Source	Catalog Number
Primary Anti-c-Met Antibody (e.g., clone SP44)	Spring Bioscience	M3441
Polymer Refine Detection Kit	Leica Biosystems	DS9800
Bond ER Solution 2 (EDTA, pH 9.0)	Leica Biosystems	AR9640
Hematoxylin	Standard laboratory supplier	N/A
Xylene or Xylene Substitute	Standard laboratory supplier	N/A
Ethanol (100%, 95%, 70%)	Standard laboratory supplier	N/A
Deionized Water	Standard laboratory supplier	N/A
Positive Control Tissue (e.g., NSCLC)	Commercial or in-house	N/A
Negative Control Tissue	Commercial or in-house	N/A

Experimental Protocols

Specimen Preparation

Proper specimen handling is crucial for accurate and reproducible IHC results.

- Fixation: Tissues should be fixed in 10% neutral buffered formalin (NBF) for 6-72 hours.^[11] Inadequate or prolonged fixation can lead to false-negative or non-specific staining.^[11]

- **Embedding:** After fixation, tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
- **Sectioning:** Paraffin-embedded tissue blocks should be sectioned at 4-5 μm thickness and mounted on positively charged slides.[\[10\]](#)[\[11\]](#)
- **Drying:** Slides should be baked at 53-65°C for at least 30 minutes to ensure tissue adherence.[\[10\]](#)

Deparaffinization and Rehydration

- Immerse slides in three changes of xylene or a xylene substitute for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Transfer slides through two changes of 95% ethanol for 3 minutes each.
- Transfer slides through one change of 70% ethanol for 3 minutes.
- Rinse slides in deionized water.

Antigen Retrieval

Heat-induced epitope retrieval (HIER) is recommended to reverse the protein cross-linking caused by formalin fixation.[\[12\]](#)

- Pre-heat a steamer or water bath containing the antigen retrieval solution (e.g., Bond ER Solution 2, pH 9.0) to 95-100°C.
- Immerse the slides in the pre-heated retrieval solution.
- Incubate for 20-40 minutes.
- Remove the slides and allow them to cool to room temperature for at least 20 minutes before proceeding.

Staining Procedure (Automated and Manual)

The following protocols are provided for both automated and manual staining.

Automated Staining (Example: Leica Bond-MAX)[10]

Step	Reagent	Incubation Time
Blocking	Peroxide Block	5 minutes
Primary Antibody	Anti-c-Met Antibody (1:50 - 1:200 dilution)	30 minutes
Detection	Post Primary	8 minutes
Polymer	8 minutes	
Chromogen	Mixed DAB Refine	10 minutes
Counterstain	Hematoxylin	5 minutes

Manual Staining[10]

- Peroxidase Block: Incubate slides with a peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Primary Antibody: Apply the diluted anti-c-Met antibody (1:50 - 1:200) and incubate for 30-60 minutes at room temperature or overnight at 4°C.
- Rinse: Wash slides with a suitable wash buffer (e.g., TBS or PBS).
- Secondary Antibody/Polymer: Apply an HRP-conjugated secondary antibody or polymer and incubate according to the manufacturer's instructions.
- Rinse: Wash slides with wash buffer.
- Chromogen: Apply the DAB chromogen solution and incubate until the desired stain intensity is achieved (typically 5-10 minutes).
- Rinse: Rinse slides with deionized water.
- Counterstain: Counterstain with hematoxylin for 1-2 minutes.
- Rinse: Wash slides with water.

- **Dehydration and Mounting:** Dehydrate the slides through graded ethanol solutions and xylene, then coverslip with a permanent mounting medium.

Quality Control

- **Positive Control:** A tissue known to express c-Met (e.g., non-small cell lung carcinoma) should be included in each staining run to validate the protocol and reagent performance.^[10]
- **Negative Control:** A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining.

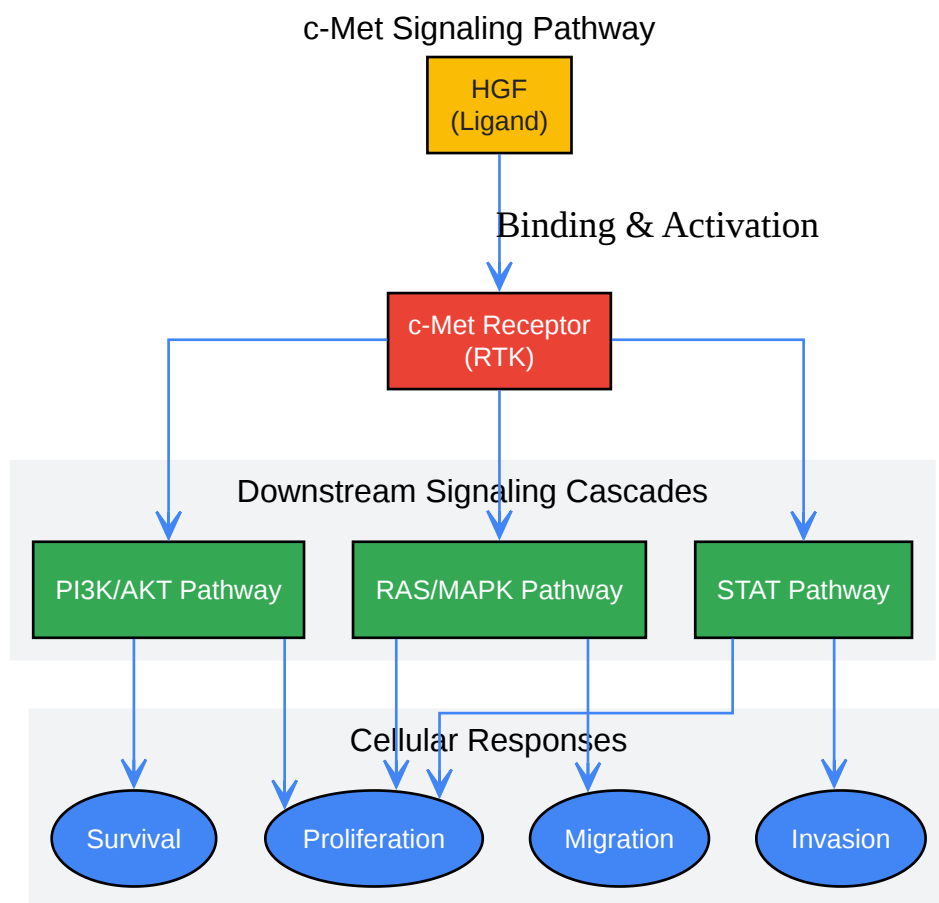
Interpretation of Staining

Staining for c-Met is typically observed in the cell membrane and/or cytoplasm.^[13] The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist. A common scoring system is as follows:^{[13][14]}

Score	Staining Intensity	Percentage of Positive Tumor Cells
0	No staining or weak intensity	< 50%
1+	Weak or higher intensity	≥ 50% (but < 50% with moderate or higher)
2+	Moderate or higher intensity	≥ 50% (but < 50% with strong)
3+	Strong intensity	≥ 50%

Signaling Pathways and Experimental Workflow

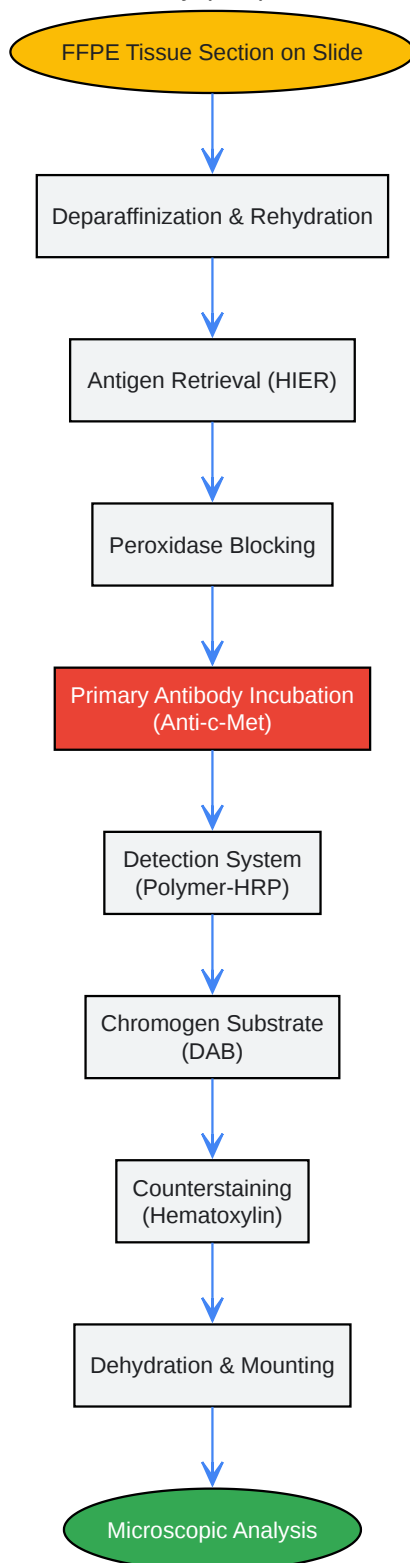
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for IHC staining.



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Caption: The c-Met signaling pathway is activated by HGF binding.

Immunohistochemistry (IHC) Workflow for c-Met

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Caption: A stepwise workflow for c-Met IHC staining.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No Staining	Inadequate antigen retrieval	Optimize HIER time, temperature, and pH.
Primary antibody concentration too low	Increase antibody concentration or incubation time.	
Inactive reagents	Use fresh reagents and store them properly.	
High Background	Non-specific antibody binding	Increase blocking time or use a different blocking reagent.
Primary antibody concentration too high	Decrease antibody concentration.	
Endogenous peroxidase activity	Ensure adequate peroxidase blocking.	
Tissue Detachment	Poorly coated slides	Use positively charged slides.
Harsh antigen retrieval	Reduce HIER temperature or time.	

Conclusion

The immunohistochemical detection of c-Met is a valuable tool for cancer research and may aid in identifying patients who could benefit from c-Met-targeted therapies.[4][15] Adherence to a validated and standardized protocol is essential for obtaining reliable and reproducible results. The protocols and information provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with c-Met.

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